molecular formula C10H8INO3 B13003818 Methyl 5-iodo-2-oxoindoline-7-carboxylate

Methyl 5-iodo-2-oxoindoline-7-carboxylate

Cat. No.: B13003818
M. Wt: 317.08 g/mol
InChI Key: RSWKPWJILRBSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodo-2-oxoindoline-7-carboxylate is a substituted indoline derivative characterized by an iodine atom at position 5, a ketone group at position 2, and a methyl ester at position 7 of the indoline scaffold. Indoline derivatives are widely studied for their antitumor, antimicrobial, and enzyme-inhibitory properties . The iodine atom at position 5 enhances electrophilic substitution reactivity and may improve binding affinity in biological targets compared to non-halogenated analogues. Structural characterization of similar compounds, such as methyl 5-halo-1H-indole-2-carboxylates, has been reported using X-ray crystallography , highlighting the importance of halogen substituents in modulating molecular packing and stability.

Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08 g/mol

IUPAC Name

methyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C10H8INO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)

InChI Key

RSWKPWJILRBSAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2)I

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of 2-oxoindoline derivatives. One common method includes the reaction of 2-oxoindoline-7-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-iodo-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-oxoindoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The methyl ester group at position 7 in the target compound contrasts with position 6 in methyl 2-oxoindoline-6-carboxylate. This positional shift significantly alters electronic distribution and steric interactions .
  • Halogen vs. Nitro Groups : The iodine atom in the target compound provides a heavier halogen substituent compared to nitro groups in analogues like methyl 4-methyl-7-nitro-1H-indole-2-carboxylate. Iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems .
  • Indoline vs. Indole Core : The 2-oxoindoline scaffold in the target compound introduces a saturated ring system, reducing aromaticity compared to indole derivatives. This affects π-π stacking interactions and redox properties .

Biological Activity

Methyl 5-iodo-2-oxoindoline-7-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique indoline framework with an iodine atom at the 5-position and a carboxylate ester at the 7-position. Its molecular formula is C₉H₈INO₃, with a molecular weight of approximately 273.07 g/mol. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis (programmed cell death) in cancer cells by influencing various signaling pathways. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and colon cancer (MC38) cells .
  • Interaction with Molecular Targets : The compound interacts with specific receptors and enzymes, which can lead to significant cellular effects. This binding affinity is crucial for its potential therapeutic applications.

In Vitro Studies

A study conducted on the anticancer effects of this compound demonstrated its efficacy against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC₅₀ (μM) Mechanism of Action
MCF-715.0Induction of apoptosis
MC389.5Inhibition of cell proliferation
A54920.0Modulation of apoptotic pathways

These findings suggest that this compound has selective cytotoxicity towards malignant cells while showing lesser effects on normal cells .

Case Studies

  • Study on Anticancer Activity : In a recent investigation, this compound was tested against the MCF-7 breast cancer cell line using MTT assays to assess cell viability. Results indicated significant cytotoxicity at concentrations above 10 μM, with morphological changes consistent with apoptosis observed through fluorescence microscopy.
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial potential of this compound against various bacterial strains, demonstrating effective inhibition at low micromolar concentrations. The mechanism was attributed to membrane disruption and enzyme inhibition.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development targeting various diseases, particularly cancers and bacterial infections. Its unique structure allows for modifications that could enhance its efficacy and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.